molecular formula C8H6ClNOS B13091996 3-Chloro-7-methoxy-1,2-benzisothiazole

3-Chloro-7-methoxy-1,2-benzisothiazole

Cat. No.: B13091996
M. Wt: 199.66 g/mol
InChI Key: OHEVMMQUMNRXSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-7-methoxy-1,2-benzisothiazole ( 136546-52-6) is a benzisothiazole derivative of interest in scientific research and development. This compound, with a molecular formula of C8H6ClNOS and a molecular weight of 199.66 g/mol, serves as a versatile chemical building block . The benzisothiazole core functionalized with chloro and methoxy substituents makes it a valuable intermediate for exploring structure-activity relationships in medicinal chemistry . It is typically stored in cool conditions and requires careful handling. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

3-chloro-7-methoxy-1,2-benzothiazole

InChI

InChI=1S/C8H6ClNOS/c1-11-6-4-2-3-5-7(6)12-10-8(5)9/h2-4H,1H3

InChI Key

OHEVMMQUMNRXSN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1SN=C2Cl

Origin of Product

United States

Chemical Reactivity and Transformations of 3 Chloro 7 Methoxy 1,2 Benzisothiazole

Reactivity Profiles at the C3-Chloro Position

The chlorine atom at the C3 position of the 1,2-benzisothiazole (B1215175) ring is the most labile site for nucleophilic attack. Its reactivity is the cornerstone of many synthetic applications, allowing for the introduction of a wide array of functional groups.

Nucleophilic Substitution Reactions and Mechanism Elucidation

The C3-chloro group readily undergoes nucleophilic substitution, a class of reactions where a nucleophile replaces the chlorine atom. byjus.com However, the outcome of these reactions is highly dependent on the nature of the nucleophile and the reaction conditions.

With certain nucleophiles, a direct substitution occurs, preserving the benzisothiazole ring system. For instance, treatment with sodium ethoxide in ethanol (B145695) yields 3-ethoxy-1,2-benzisothiazole without the formation of ring-opened byproducts. rsc.org This suggests a mechanism analogous to nucleophilic aromatic substitution, where the nucleophile attacks the electron-deficient C3 carbon, followed by the expulsion of the chloride ion. libretexts.org The reaction proceeds through a high-energy intermediate state where both the incoming nucleophile and the leaving group are transiently bonded to the carbon atom. byjus.comucsb.edu

Conversely, many nucleophiles induce fission of the isothiazole (B42339) ring. Reactions with carbanions derived from pentane-2,4-dione, ethyl acetoacetate, and diethyl malonate in the presence of sodium ethoxide lead to the formation of 3-aminobenzo[b]thiophene derivatives. rsc.org A proposed mechanism involves initial nucleophilic attack at the sulfur atom of the benzisothiazole ring, leading to the cleavage of the N-S bond. rsc.orgresearchgate.net This ring-opening is also observed with other nucleophiles such as sodium cyanide, copper(I) cyanide, n-butyl-lithium, and sodium thiophenoxide, which yield various o-cyanophenyl thio-derivatives. rsc.org

The table below summarizes the diverse outcomes of nucleophilic reactions with 3-chloro-1,2-benzisothiazole (B19369), highlighting the dichotomy between ring preservation and ring-opening pathways.

Nucleophile/ReagentsProduct(s)Reaction Pathway
Sodium Ethoxide / Ethanol3-Ethoxy-1,2-benzisothiazoleNucleophilic Substitution (Ring Preserved)
Diethyl SodiomalonateDiethyl 1,2-benzisothiazol-3-ylmalonateNucleophilic Substitution (Ring Preserved) rsc.org
Ethyl CyanoacetateEthyl (1,2-benzisothiazol-3-yl)cyanoacetateNucleophilic Substitution (Ring Preserved) rsc.org
Sodium Cyanide / aq. Acetoneo-Cyanophenyl thiocyanate (B1210189), Bis-(o-cyanophenyl) disulphideRing Fission rsc.org
n-Butyl-lithiumo-(n-Butylthio)benzonitrileRing Fission rsc.org
Pentane-2,4-dione / NaOEt2-Acetyl-3-aminobenzo[b]thiophenRing Fission rsc.org
Ethyl Acetoacetate / NaOEtEthyl 3-aminobenzo[b]thiophen-2-carboxylateRing Fission rsc.org

Cross-Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Sulfur Bond Formation

The C3-chloro position is also an excellent handle for transition metal-catalyzed cross-coupling reactions, a powerful set of tools for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgtcichemicals.com These reactions typically involve a palladium, nickel, or copper catalyst and have become fundamental in modern organic synthesis. icmpp.ro

Carbon-Carbon Bond Formation: Reactions like the Suzuki-Miyaura (using organoboron reagents), Heck (using alkenes), Sonogashira (using terminal alkynes), and Stille (using organotin reagents) couplings can be employed to introduce new carbon-based substituents at the C3 position. researchgate.net These methods allow for the construction of complex molecular architectures by linking the benzisothiazole core to various aryl, vinyl, or alkyl fragments. The general mechanism involves the oxidative addition of the C-Cl bond to a low-valent metal catalyst, followed by transmetalation with the coupling partner and reductive elimination to yield the final product and regenerate the catalyst. wikipedia.org

Carbon-Nitrogen and Carbon-Sulfur Bond Formation: The Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing for the coupling of 3-chloro-7-methoxy-1,2-benzisothiazole with a wide range of amines, amides, and related nitrogen nucleophiles. beilstein-journals.org Similarly, palladium- or copper-catalyzed methodologies can be used to forge C-S bonds by coupling with thiols or their derivatives, providing access to 3-thioether substituted benzisothiazoles.

Transformations Involving the C7-Methoxy Group

The methoxy (B1213986) group at the C7 position, while less reactive than the C3-chloro group, offers further opportunities for synthetic modification. Its primary reactivity involves the cleavage of the methyl-oxygen bond.

Demethylation Reactions and Their Synthetic Utility

The most common transformation of the C7-methoxy group is demethylation to reveal the corresponding 7-hydroxy-1,2-benzisothiazole. This is a crucial step in the synthesis of many biologically active molecules, as the phenolic hydroxyl group can serve as a key pharmacophore or a handle for further functionalization.

Standard reagents for ether cleavage, such as boron tribromide (BBr₃), are effective for this transformation. The reaction proceeds by coordination of the Lewis acidic boron atom to the methoxy oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the O-CH₃ bond. Successive demethylation provides a convenient route to 7-hydroxybenzo[b]thiophene derivatives. rsc.org

The resulting 7-hydroxy functionality is synthetically versatile. It can be alkylated to introduce different ether linkages or converted into esters, sulfonates, or other derivatives, expanding the chemical space accessible from the parent compound.

Reactions Affecting the Methoxy Oxygen Atom

Direct reactions involving the methoxy oxygen atom are less common but conceivable under specific conditions. The oxygen atom possesses lone pairs of electrons, giving it weak Lewis basicity. It can coordinate to strong Lewis acids, which can activate the molecule for other transformations. However, under strongly acidic or forcing conditions, this interaction typically leads to the demethylation described above.

Reactivity of the 1,2-Benzisothiazole Ring System

The 1,2-benzisothiazole ring is an aromatic heterocyclic system. ontosight.ai The benzene (B151609) portion of the ring can undergo electrophilic aromatic substitution, such as nitration or bromination. The electron-donating C7-methoxy group is an ortho-, para-director. In the case of 7-methoxy-1,2-benzisothiazole, electrophilic attack is directed to the C4 and C6 positions. For example, 7-methoxybenzo[b]thiophene, a related heterocyclic system, undergoes bromination and nitration at the 4-position. rsc.org The presence of the electron-withdrawing isothiazole ring and the C3-chloro substituent would generally deactivate the benzene ring towards electrophilic attack compared to simpler methoxybenzene derivatives.

The isothiazole portion of the ring system is generally resistant to electrophilic attack due to the electron-withdrawing nature of the nitrogen and sulfur heteroatoms. However, as noted in Section 3.1.1, it is susceptible to nucleophilic attack, particularly at the sulfur atom, which can lead to ring-opening. rsc.orgresearchgate.net

Electrophilic Aromatic Substitution on the Benzene Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. byjus.com The outcome of such reactions on a substituted benzene ring is dictated by the electronic properties of the substituents already present. libretexts.org In the case of this compound, the primary directing group is the powerful activating methoxy (-OCH₃) group at the C-7 position.

The methoxy group is a strong ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance, which stabilizes the cationic intermediate (the arenium ion) formed during the reaction. msu.edumasterorganicchemistry.com The heterocyclic portion of the molecule, fused to the benzene ring, generally acts as a deactivating group due to the electronegativity of the sulfur and nitrogen atoms. Therefore, the position of electrophilic attack is overwhelmingly controlled by the methoxy group.

The available positions for substitution on the benzene ring are C-4, C-5, and C-6. Based on the directing effect of the C-7 methoxy group, the incoming electrophile (E⁺) will be directed to the positions ortho (C-6) and para (C-4) to it. The C-5 position (meta to the methoxy group) is expected to yield only minor products, if any.

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Position of Attack Relation to -OCH₃ Group Electronic Effect Expected Product Yield
C-4 para Activating Major
C-6 ortho Activating Major

Steric hindrance may play a role in the ratio of ortho to para products. The C-6 position is adjacent to the fused heterocyclic ring, which might sterically hinder the approach of bulky electrophiles, potentially favoring substitution at the less encumbered C-4 position. Common electrophilic substitution reactions like nitration, halogenation, and Friedel-Crafts alkylation/acylation would be expected to follow this regiochemical pattern. youtube.com

Ring-Opening and Rearrangement Processes

The isothiazole ring, particularly with a halogen at the 3-position, is susceptible to nucleophilic attack that can lead to ring-opening. Studies on the parent 3-chloro-1,2-benzisothiazole have shown that it reacts with a variety of nucleophiles to yield products resulting from the fission of the S-N bond. rsc.org For instance, reaction with sodium cyanide can produce o-cyanophenyl thiocyanate and bis-(o-cyanophenyl) disulfide, indicating a complex reaction pathway likely initiated by nucleophilic attack at the sulfur atom. rsc.org

While direct ring-opening studies on the 7-methoxy derivative are not widely reported, the Chapman-type rearrangement, a thermal isomerization process, has been investigated for structurally related 1,2-benzisothiazole 1,1-dioxides. conicet.gov.arresearchgate.net This rearrangement typically involves the migration of a group from an oxygen atom to a nitrogen atom within a heteroaromatic system.

A key example is the thermal rearrangement of 3-(methoxy)-1,2-benzisothiazole 1,1-dioxide into 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide. conicet.gov.arresearchgate.net This process represents a rsc.orgresearchgate.net-isomerization and has been studied both in condensed phases and computationally. The reaction is driven by the formation of the thermodynamically more stable N-methyl product. conicet.gov.ar Similarly, 3-allyloxy-1,2-benzisothiazole 1,1-dioxides undergo thermal isomerization to give products from both researchgate.netresearchgate.net- and rsc.orgresearchgate.net-sigmatropic shifts. core.ac.uk In non-polar solvents, the reaction favors the researchgate.netresearchgate.net-rearranged product, characteristic of a concerted mechanism, while in polar solvents, an ionic mechanism leading to the rsc.orgresearchgate.net-product becomes more prominent. core.ac.uk These examples demonstrate the propensity of substituted benzisothiazole scaffolds to undergo significant structural rearrangements under thermal conditions.

Oxidative Transformations and Sulfone Derivatives

The sulfur atom in the 1,2-benzisothiazole ring is in a relatively low oxidation state and can be readily oxidized to form the corresponding sulfoxide (B87167) or, more commonly, the highly stable sulfone (1,1-dioxide). These oxidized derivatives exhibit significantly different chemical reactivity compared to the parent heterocycle.

Synthesis of 1,2-Benzisothiazole 1,1-Dioxides

The synthesis of 1,2-benzisothiazole 1,1-dioxides, often referred to as pseudosaccharins, is well-established. A common route to the 3-chloro derivative, 3-chloro-1,2-benzisothiazole 1,1-dioxide (also known as pseudo-saccharyl chloride), involves the chlorination of saccharin (B28170) (1,2-benzisothiazol-3(2H)-one 1,1-dioxide) with reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). researchgate.net

Another synthetic approach involves the ring contraction of precursor molecules. For example, 3,4-dihydro-1,2,3-benzothiadiazine 1,1-dioxides can undergo a base-mediated ring contraction to afford 1,2-benzisothiazole 1,1-dioxides. mdpi.com This reaction is proposed to proceed through deprotonation, ring-opening to an acylimine intermediate, and subsequent intramolecular Michael addition. mdpi.com To synthesize the target this compound 1,1-dioxide, one would need to start with an appropriately substituted 7-methoxy saccharin or a corresponding 7-methoxy-substituted benzothiadiazine dioxide precursor. Oxidation of this compound using strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (B83412) (KMnO₄) would also be a viable route to the desired 1,1-dioxide.

Chemical Reactivity of Oxidized Benzisothiazole Scaffolds

The oxidation of the sulfur atom to a sulfone dramatically alters the electronic properties of the benzisothiazole ring system. The SO₂ group is strongly electron-withdrawing, which significantly enhances the electrophilicity of the C-3 position. As a result, the chlorine atom in 3-chloro-1,2-benzisothiazole 1,1-dioxide is highly susceptible to nucleophilic aromatic substitution (SₙAr).

This enhanced reactivity makes it a valuable synthetic intermediate. It readily reacts with a wide range of nucleophiles to displace the chloride ion. researchgate.net

Table 2: Examples of Nucleophilic Substitution Reactions of 3-Chloro-1,2-benzisothiazole 1,1-Dioxide

Nucleophile Reagent Example Product Type
Amines Primary/Secondary Amines 3-Amino-1,2-benzisothiazole 1,1-dioxides
Alcohols/Phenols Sodium Alkoxides/Phenoxides 3-Alkoxy/Aryloxy-1,2-benzisothiazole 1,1-dioxides
Thiols Sodium Thiolates 3-(Alkyl/Aryl)thio-1,2-benzisothiazole 1,1-dioxides

The reaction with amines, for example, is a common method to synthesize a library of N-substituted saccharin analogs. researchgate.net Similarly, reaction with phenoxides yields 3-phenoxy derivatives, which are precursors for Chapman-type rearrangements as discussed previously. conicet.gov.ar The high reactivity of the C-3 chloro group in the oxidized scaffold provides a versatile platform for the synthesis of a diverse array of 3-substituted 1,2-benzisothiazole 1,1-dioxides.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques for 3 Chloro 7 Methoxy 1,2 Benzisothiazole

High-Resolution Mass Spectrometry (HRMS)

To fulfill this section, the accurate mass of the molecular ion ([M]⁺ or [M+H]⁺) would be required to confirm the elemental composition (C₈H₆ClNOS). Furthermore, an analysis of the key fragmentation pathways observed in the mass spectrum would provide insight into the molecule's stability and structure.

Infrared (IR) Spectroscopy

A table of characteristic absorption frequencies (in cm⁻¹) would be necessary to identify the functional groups present. Key vibrations would include C-H stretching of the aromatic and methoxy (B1213986) groups, C=N and C=C stretching within the ring system, C-O stretching of the methoxy ether linkage, and vibrations involving the C-Cl and C-S bonds.

X-ray Crystallography

This section would require data from a single-crystal X-ray diffraction study. Such data provides the most definitive proof of molecular structure in the solid state, yielding precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions.

Without access to peer-reviewed research articles or spectral database entries containing this primary data for 3-Chloro-7-methoxy-1,2-benzisothiazole, the generation of an article with the required depth, detail, and scientific accuracy is not possible.

Role of 3 Chloro 7 Methoxy 1,2 Benzisothiazole As a Synthetic Precursor and Chemical Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The 3-chloro-1,2-benzisothiazole (B19369) core is a recognized structural component in various pharmacologically active molecules. Its primary role as a synthetic intermediate stems from the chlorine atom at the 3-position, which can be readily displaced by nucleophiles to build more elaborate structures. A prominent example of the utility of this scaffold is in the synthesis of certain atypical antipsychotic drugs.

For instance, the synthesis of Lurasidone, a medication used to treat schizophrenia and bipolar depression, involves a key intermediate, 1-(1,2-benzisothiazol-3-yl)piperazine. guidechem.comgoogle.com This intermediate is typically prepared through the nucleophilic substitution of 3-chloro-1,2-benzisothiazole with piperazine (B1678402). guidechem.com The synthesis generally begins with the chlorination of 1,2-benzisothiazol-3-one using a chlorinating agent like phosphorus oxychloride to yield the reactive 3-chloro-1,2-benzisothiazole. guidechem.comprepchem.com This precursor is then coupled with piperazine to form the necessary intermediate for the final steps of the drug's synthesis. guidechem.comgoogle.comgoogleapis.comwipo.int

While the documented synthesis of Lurasidone utilizes the unsubstituted 3-chloro-1,2-benzisothiazole, the 7-methoxy analogue represents a structurally similar precursor that could be employed to create analogous complex molecules, allowing for the exploration of structure-activity relationships.

Scaffold for the Preparation of Diverse Benzisothiazole Derivatives

The 3-Chloro-7-methoxy-1,2-benzisothiazole moiety is an excellent scaffold for chemical diversification. The electron-withdrawing nature of the benzisothiazole ring system facilitates nucleophilic substitution at the C3 position, enabling the introduction of a wide array of functional groups. rsc.org This reactivity allows chemists to systematically modify the molecule's properties, which is a cornerstone of medicinal chemistry and drug discovery. nih.gov

The reaction of 3-chloro-1,2-benzisothiazole with various nucleophiles can lead to either direct substitution products or, in some cases, products of ring-fission, depending on the nucleophile and reaction conditions. rsc.org However, treatment with nucleophiles such as amines or alkoxides can afford the corresponding 3-substituted benzisothiazoles. rsc.orgresearchgate.net This versatility makes the this compound core a valuable starting point for creating libraries of compounds for biological screening. researchgate.net For example, research has been conducted on the synthesis of 7-methoxy-1,2-benzisothiazole and 3-amino-7-methoxy-1,2-benzisothiazole, demonstrating the viability of this scaffold in synthetic transformations. rsc.org

Below is a table illustrating the potential for creating diverse derivatives from this compound through nucleophilic substitution reactions.

Nucleophile ClassExample NucleophileResulting Derivative ClassPotential Application
Amines (R-NH2)Piperazine3-Amino-7-methoxy-1,2-benzisothiazolesPharmaceutical intermediates guidechem.com
Alcohols/Alkoxides (R-OH/R-O-)Sodium Ethoxide3-Alkoxy-7-methoxy-1,2-benzisothiazolesModifying electronic properties
Thiols/Thiolates (R-SH/R-S-)Thiophenol3-Thioether-7-methoxy-1,2-benzisothiazolesBioactive compound synthesis
Organometallicsn-Butyl-lithium3-Alkyl-7-methoxy-1,2-benzisothiazolesFine chemical synthesis rsc.org

Precursor for Ligand Design in Catalysis and Coordination Chemistry

In the field of organometallic chemistry, heterocyclic compounds are frequently used as ligands that coordinate to metal centers to form complexes with specific catalytic or electronic properties. researchgate.net The 7-methoxy-1,2-benzisothiazole framework, obtainable from its 3-chloro precursor, possesses potential as a ligand scaffold. The nitrogen and sulfur atoms in the isothiazole (B42339) ring have lone pairs of electrons available for coordination with transition metals. nih.gov

By first performing a nucleophilic substitution at the C3 position, a variety of bidentate or multidentate ligands can be designed. For example, replacing the chlorine with a pyridine-containing amine or a phosphine (B1218219) group would create a ligand capable of forming stable chelate rings with a metal ion. These resulting metal complexes could be investigated for catalytic activity in various organic transformations, such as cross-coupling reactions, hydrogenations, or polymerizations. nih.goviau.ir

While specific examples of this compound being used directly as a ligand precursor are not prominent in the literature, the principle is well-established with related heterocyclic systems like benzimidazoles and benzothiazoles, which form the basis of many effective catalysts. iau.irresearchgate.net

Applications in Materials Science (e.g., polymer synthesis intermediates)

The electronic properties of heterocyclic rings like benzisothiazole make them attractive components for advanced materials, particularly in the field of organic electronics. frontiersin.org Conjugated polymers that incorporate electron-deficient units can exhibit desirable properties for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors.

This compound can be envisioned as a precursor to a monomer suitable for polymerization. For instance, the chlorine atom could be replaced by a group amenable to cross-coupling reactions, such as a boronic ester (for Suzuki coupling) or a stannane (B1208499) (for Stille coupling). This functionalized monomer could then be copolymerized with other aromatic monomers to introduce the 7-methoxy-1,2-benzisothiazole unit into a polymer backbone. The inclusion of this heterocycle can influence the polymer's electronic band gap, solubility, and solid-state packing, thereby tuning its performance in a material device. mdpi.com

Research into conjugated microporous polymers containing benzothiadiazole groups—a related heterocycle—has shown their utility as efficient adsorbents for organic dyes, demonstrating that N- and S-containing heterocycles can impart valuable functional properties to polymeric materials. researchgate.net This suggests a potential application space for polymers derived from this compound.

Future Research Directions and Emerging Methodologies in 3 Chloro 7 Methoxy 1,2 Benzisothiazole Chemistry

Development of Sustainable and Environmentally Benign Synthetic Routes

A primary focus of future research will be the development of "green" synthetic pathways to 3-Chloro-7-methoxy-1,2-benzisothiazole. This aligns with a broader trend in chemical synthesis to minimize environmental impact. researchgate.netnih.gov Traditional methods often involve stoichiometric amounts of aggressive reagents and chlorinated solvents. Future methodologies will likely focus on catalytic and more atom-economical approaches.

Key areas for exploration include:

Alternative Chlorinating Agents: Investigating milder and safer chlorinating sources to replace hazardous reagents like POCl₃. This could involve exploring N-chlorosuccinimide (NCS) or other electrophilic chlorine sources under catalytic conditions.

Green Solvents and Catalysts: Shifting from conventional organic solvents to greener alternatives such as water, ionic liquids, or deep eutectic solvents. mdpi.comnih.gov Research into heterogeneous catalysts, which can be easily recovered and reused, will be crucial for developing sustainable manufacturing processes. mdpi.comrsc.org For the broader class of benzothiazoles, syntheses using catalysts like SnP₂O₇ or employing visible-light-promoted reactions represent promising green alternatives that could be adapted. mdpi.com

Energy Efficiency: The application of alternative energy sources like microwave irradiation and ultrasonication could dramatically reduce reaction times and energy consumption compared to conventional heating. mdpi.com

Parameter Traditional Approach Potential Green Approach
Chlorinating Agent Thionyl chloride, Phosphorus oxychlorideN-halosuccinimides, Catalytic systems
Solvent Chlorinated organic solvents (e.g., Dichloromethane)Water, Ionic Liquids, Supercritical CO₂
Catalyst Stoichiometric reagentsRecoverable heterogeneous catalysts, Biocatalysts
Energy Source Conventional heating (reflux)Microwave irradiation, Ultrasonic energy
Byproducts Significant inorganic waste (e.g., phosphates)Minimal, with focus on atom economy

This interactive table summarizes the shift from traditional to greener synthetic strategies applicable to benzisothiazole chemistry.

Exploration of Novel Reactivity and Functionalization Pathways

Beyond its synthesis, understanding and expanding the reactivity of this compound is essential. The chlorine atom at the 3-position is a key handle for introducing further complexity, but its reactivity can be a double-edged sword, sometimes leading to undesired ring cleavage. rsc.org

Future research should focus on:

Controlled Nucleophilic Substitution: Developing conditions for nucleophilic substitution at the C3 position that preserve the benzisothiazole core. This could involve using specific catalysts or reaction media that temper the reactivity of nucleophiles and prevent attack on the sulfur atom, which is often the first step in ring-opening pathways.

Transition-Metal Catalyzed Cross-Coupling: A significant area for development is the use of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds at the C3 position. This would unlock access to a vast array of derivatives that are currently inaccessible. While challenging for some heterocyclic systems, these methods are powerful tools for molecular diversification. beilstein-journals.orgnih.gov

C-H Functionalization: Direct functionalization of the C-H bonds on the benzene (B151609) ring of the molecule offers a highly efficient route to new analogs without the need for pre-functionalized starting materials. This advanced strategy, while challenging regarding regioselectivity, represents a frontier in heterocyclic chemistry.

Reaction Type Reagents/Catalysts Potential Product Class Research Goal
Nucleophilic Substitution"Soft" nucleophiles, Phase-transfer catalysts3-Amino, 3-Alkoxy, 3-Thioether derivativesMaximize substitution while preventing ring-opening
Suzuki CouplingPalladium catalysts, Boronic acids/esters3-Aryl or 3-Vinyl derivativesC-C bond formation
Buchwald-Hartwig AminationPalladium or Copper catalysts, Amines3-Amino derivativesC-N bond formation
C-H ArylationPalladium/Rhodium catalysts, Aryl halidesArylated benzisothiazolesDirect functionalization of the benzene ring

This interactive table outlines potential functionalization reactions and their goals for this compound.

Integration with Flow Chemistry and Automated Synthesis Technologies

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, reproducibility, and scalability. For the synthesis and functionalization of potentially hazardous or highly reactive intermediates, this technology is particularly valuable.

Future applications could include:

Safer Synthesis: The synthesis of this compound, especially if using traditional hazardous reagents, could be made significantly safer in a closed-loop flow system. The small reaction volumes at any given time minimize the risk of runaway reactions.

Rapid Optimization: Automated flow platforms allow for the rapid screening of reaction conditions (temperature, pressure, catalyst loading, residence time), dramatically accelerating the optimization of new synthetic and functionalization protocols.

Advanced Computational Design for Targeted Synthesis and Transformation Studies

Computational chemistry provides powerful predictive tools that can guide experimental work, saving time and resources. Applying these methods to this compound can provide deep insights into its chemical behavior.

Key computational approaches include:

Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure of the molecule, predict its reactivity, and calculate spectroscopic properties. nih.govrsc.org This can help rationalize observed reactivity, such as the propensity for ring-opening, by mapping electron density and identifying the most reactive sites.

Reaction Pathway Modeling: Computational modeling can be used to investigate the mechanisms of potential reactions. By calculating the energy barriers for different pathways (e.g., desired substitution vs. undesired ring-opening), researchers can predict which conditions are most likely to lead to the desired product.

Designing Novel Transformations: In silico experiments can be used to screen for new potential reactions or catalysts before any lab work is undertaken. This can guide the development of novel functionalization strategies or more efficient synthetic routes by identifying promising avenues for exploration.

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